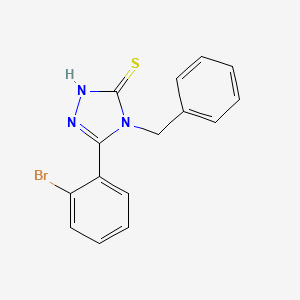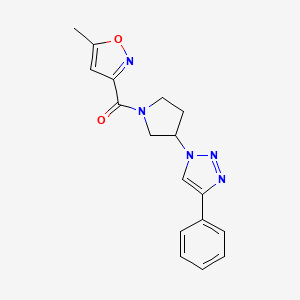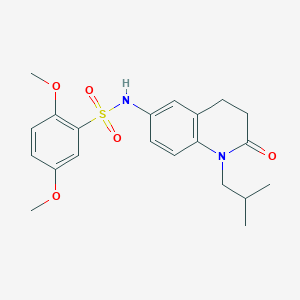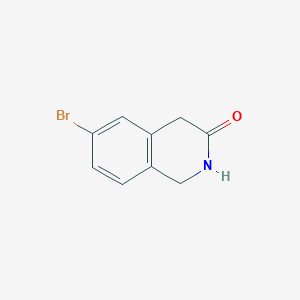![molecular formula C14H18N4O4S B2665649 2-methyl-1-{[3-nitro-4-(1-pyrrolidinyl)phenyl]sulfonyl}-4,5-dihydro-1H-imidazole CAS No. 866050-33-1](/img/structure/B2665649.png)
2-methyl-1-{[3-nitro-4-(1-pyrrolidinyl)phenyl]sulfonyl}-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .
Synthesis Analysis
The synthesis of imidazole derivatives involves various synthetic routes . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an important synthon in the development of new drugs . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Scientific Research Applications
Antimicrobial Agents
This compound, due to its imidazole core, has shown potential as an antimicrobial agent. Imidazole derivatives are known for their broad-spectrum antimicrobial activities, including antibacterial, antifungal, and antiviral properties . The nitro group in the structure enhances its ability to disrupt microbial cell functions, making it a promising candidate for developing new antimicrobial drugs.
Anti-inflammatory Drugs
Imidazole derivatives are also explored for their anti-inflammatory properties. The sulfonyl group in this compound can interact with inflammatory mediators, potentially reducing inflammation. This makes it a valuable candidate for research into new anti-inflammatory medications .
Cancer Therapeutics
The compound’s structure suggests potential applications in cancer therapy. Imidazole derivatives have been studied for their ability to inhibit cancer cell growth and induce apoptosis (programmed cell death) in various cancer cell lines . The presence of the nitro group may enhance its cytotoxic effects against cancer cells, making it a subject of interest in oncology research.
Antioxidant Agents
Research has indicated that imidazole derivatives can exhibit significant antioxidant activity. This compound’s structure allows it to scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging . This property is crucial for developing drugs aimed at treating diseases caused by oxidative stress.
Antidiabetic Agents
Imidazole derivatives have been investigated for their potential in managing diabetes. The compound’s ability to modulate glucose metabolism and improve insulin sensitivity makes it a candidate for developing new antidiabetic drugs . Its unique structure could offer advantages over existing treatments.
Neuroprotective Agents
The compound may also have neuroprotective properties. Imidazole derivatives have been studied for their ability to protect neurons from damage caused by neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The presence of the pyrrolidinyl group could enhance its ability to cross the blood-brain barrier, making it effective in treating central nervous system disorders.
These applications highlight the compound’s versatility and potential in various fields of scientific research. Each application leverages different aspects of its chemical structure, making it a valuable subject for further study.
Synthesis and therapeutic potential of imidazole containing compounds
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-1-(3-nitro-4-pyrrolidin-1-ylphenyl)sulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-11-15-6-9-17(11)23(21,22)12-4-5-13(14(10-12)18(19)20)16-7-2-3-8-16/h4-5,10H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMDMPZXYVNYMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCN1S(=O)(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1-{[3-nitro-4-(1-pyrrolidinyl)phenyl]sulfonyl}-4,5-dihydro-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)pyrazine-2-carboxamide hydrochloride](/img/structure/B2665566.png)
![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzohydrazide](/img/structure/B2665567.png)
![5-(furan-2-yl)-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2665568.png)


![3-(4-Chlorophenoxy)-1-[2-(phenoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B2665573.png)
![6-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2665574.png)
![4-({[(3,4-Dichlorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine](/img/structure/B2665575.png)

![2-(3-Methylsulfonyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2665578.png)

![8-fluoro-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2665582.png)
![2-[2-({2-[(3-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopentylacetamide](/img/structure/B2665583.png)
